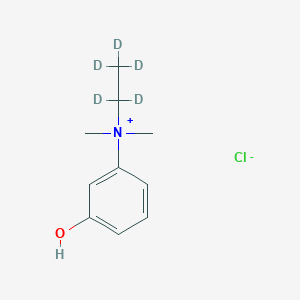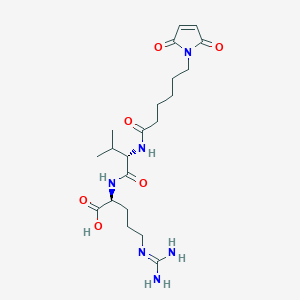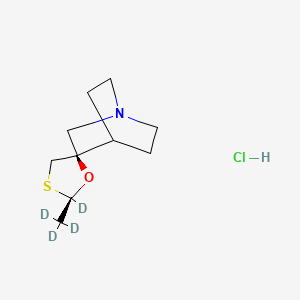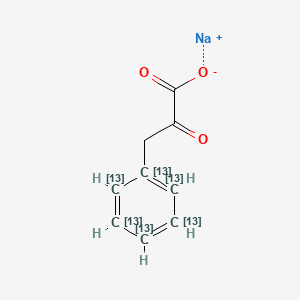
Hcv-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hcv-IN-4 is a potent and orally active inhibitor of the hepatitis C virus non-structural protein 5A (NS5A). This compound demonstrates significant efficacy against various genotypes of the hepatitis C virus, including GT1a, GT2b, GT3a, and the GT1a mutations Y93H and L31V . The hepatitis C virus is a major cause of chronic liver diseases, including cirrhosis and hepatocellular carcinoma, affecting millions of people worldwide.
Vorbereitungsmethoden
The synthesis of Hcv-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Hcv-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hcv-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of viral replication and inhibition. In biology, this compound is employed to investigate the interactions between the hepatitis C virus and host cells. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of hepatitis C virus infections. Additionally, this compound has industrial applications in the development of antiviral drugs and diagnostic assays .
Wirkmechanismus
Hcv-IN-4 exerts its effects by inhibiting the hepatitis C virus non-structural protein 5A (NS5A), which is essential for viral replication. The compound binds to the NS5A protein, disrupting its function and preventing the virus from replicating within host cells. This inhibition of viral replication leads to a reduction in viral load and helps in the clearance of the infection. The molecular targets and pathways involved in the mechanism of action of this compound include the NS5A protein and its associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Hcv-IN-4 is unique in its high potency and efficacy against multiple genotypes of the hepatitis C virus. Similar compounds include other NS5A inhibitors, such as daclatasvir, ledipasvir, and ombitasvir. These compounds also target the NS5A protein but may differ in their chemical structures, pharmacokinetic properties, and resistance profiles. This compound stands out due to its significant efficacy against resistant strains of the hepatitis C virus, making it a valuable addition to the arsenal of antiviral agents .
Eigenschaften
Molekularformel |
C52H58FN9O8 |
|---|---|
Molekulargewicht |
956.1 g/mol |
IUPAC-Name |
methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(3,4-dihydro-2H-chromen-7-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C52H58FN9O8/c1-27(2)44(58-51(65)67-5)48(63)60-17-7-11-38(60)46-54-25-35(56-46)30-15-16-37-33(20-30)22-40-43-34(53)21-32(24-42(43)70-50(62(37)40)31-14-13-29-10-9-19-69-41(29)23-31)36-26-55-47(57-36)39-12-8-18-61(39)49(64)45(28(3)4)59-52(66)68-6/h13-16,20-28,38-39,44-45,50H,7-12,17-19H2,1-6H3,(H,54,56)(H,55,57)(H,58,65)(H,59,66)/t38-,39-,44-,45-,50-/m0/s1 |
InChI-Schlüssel |
XELUICQHKUXLAP-YTBPSGRCSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)F)C9=CC1=C(CCCO1)C=C9)NC(=O)OC |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CC1=C(CCCO1)C=C9)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)


